Dulcin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

In water, 1.21 g/L at 21 °C

Soluble in 800 parts cold water, 50 parts boiling water, 25 parts alcohol

1.21 mg/mL at 21 °C

Synonyms

Canonical SMILES

Sweet Taste Receptor Studies:

Dulcin is a helpful tool for studying the sweet taste receptor (TAS1R3) and its role in taste perception. Because it activates the TAS1R3 receptor with high potency but has a different chemical structure compared to sugar, researchers can use it to differentiate between sweet taste signaling pathways and responses to other stimuli that might activate the receptor [1].

*Source: Sweeteners and Dental Caries:

Food Intake and Metabolic Studies:

Due to its intense sweetness and lack of caloric content, dulcin can be used in studies investigating the role of sweet taste in food intake and metabolism. Researchers can manipulate the sweetness of food or beverages while keeping calorie content constant, allowing them to isolate the effect of sweetness on factors like appetite, blood sugar control, and insulin response [2].

*Source: The Role of Sweet Taste in the Regulation of Food Intake:

Dulcin, also known as (4-ethoxyphenyl)urea, is an artificial sweetener discovered in 1883 by Polish chemist Józef Berlinerblau []. It boasts a sweetness intensity about 250 times that of sucrose (table sugar) []. Despite its potency, Dulcin never achieved the widespread use of other sweeteners like saccharin, likely due to its eventual safety concerns [].

Molecular Structure Analysis

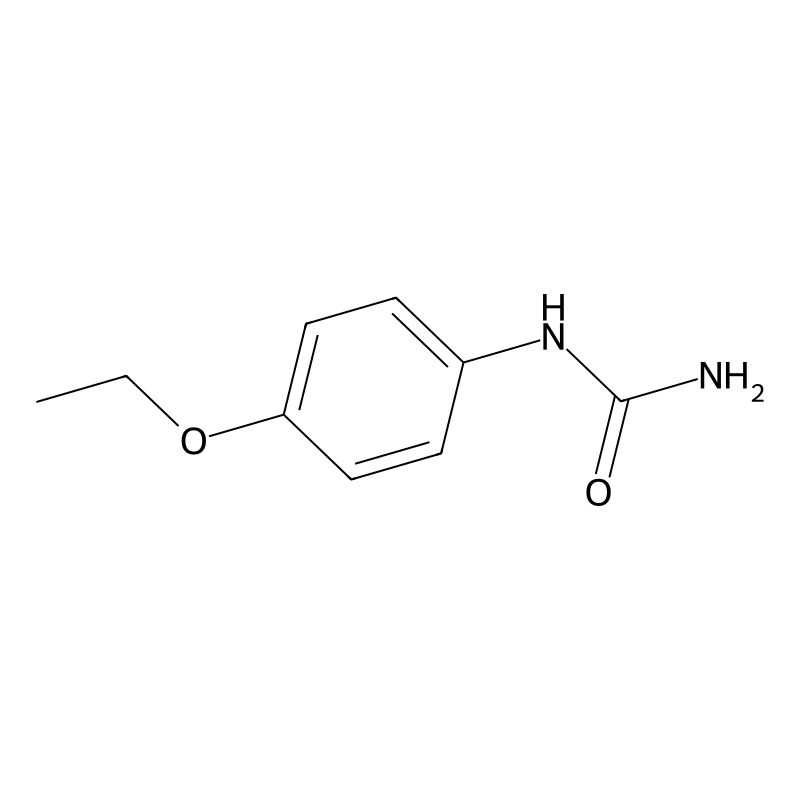

Dulcin's structure features a central urea group (H₂N-CO-NH₂) connected to a phenethyl moiety (C₆H₅CH₂CH₂) through an ether linkage (O-CH₂CH₃) []. This structure contributes to its sweetness perception by interacting with taste receptors on the tongue, though the exact mechanism requires further investigation [].

Chemical Reactions Analysis

Synthesis

Dulcin can be synthesized through two main methods:

- Method 1: Treatment of p-phenetidine hydrochloride with potassium cyanate in an aqueous solution at room temperature [].

(C₂H₅O-C₆H₄-NH₂)HCl + KCNO -> (C₂H₅O-C₆H₄-NH-CO-NH₂) + KCl []

- Method 2: Mixing urea and p-phenetidine hydrochloride in a mixture of hydrochloric acid and glacial acetic acid [].

Decomposition

Dulcin decomposes upon heating, but the specific products haven't been extensively studied [].

Physical and Chemical Properties

- Reaction with Potassium Cyanate:

- This method involves the addition of potassium cyanate to p-phenetidine hydrochloride in an aqueous solution at room temperature.

- Reaction with Urea:

These reactions highlight dulcin's synthetic pathways and its chemical versatility.

The synthesis of dulcin can be summarized through two main methods:

| Method | Reagents | Conditions |

|---|---|---|

| Potassium Cyanate Reaction | Potassium cyanate, p-phenetidine hydrochloride | Aqueous solution at room temperature |

| Urea Reaction | Urea, p-phenetidine hydrochloride, hydrochloric acid, glacial acetic acid | Acidic conditions |

These methods illustrate the chemical processes involved in producing dulcin.

Dulcin has been studied for its interactions with various biological systems. Notably, it has been associated with toxicological effects on liver and kidney function in animal studies. The FDA's investigations highlighted concerns regarding its long-term safety for human consumption, resulting in significant restrictions on its use . These interactions underscore the importance of evaluating both efficacy and safety when considering artificial sweeteners.

Dulcin shares similarities with several other artificial sweeteners. Below is a comparison highlighting its uniqueness:

| Compound | Sweetness Relative to Sucrose | Aftertaste | Toxicity Concerns |

|---|---|---|---|

| Dulcin | ~250 times | None | Significant toxicity |

| Saccharin | ~300 times | Bitter aftertaste | Some concerns |

| Aspartame | ~200 times | None | Controversial (phenylalanine) |

| Sucralose | ~600 times | None | Generally considered safe |

Dulcin's key differentiators include its unique synthesis methods and specific toxicity profile that led to regulatory scrutiny and market withdrawal.

Physical Description

Solid

Color/Form

Lustrous needles

Leafs (from dilute alcohol), plates (from water)

XLogP3

Boiling Point

Decomposes

LogP

Melting Point

173.5 °C

173-174°C

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Mechanism of Action

Variations in amplitude of responses of the chorda tympani to repeated application of various novel tastants were measured in familiarized and control groups of adult hamsters. Three groups of 10 hamsters were pre-exposed to 5 mM dulcin, 50 mM potassium L-glutamate (KGlu) or 1 mM 5'guanosine monophosphate (5'GMP). In the fourth group, the tongue was rinsed with 5'GMP for 20 min just prior to recording from the chorda tympani. The tastants were novel to the fifth group (naive control). A series of 17 stimuli was repeated six times and responses were quantified relative to the initial response of each of the 50 hamsters. The responses of the chorda tympani increased with repetition in the control group. In contrast, no increase in amplitude of response to the pre-exposed tastants or to stimuli with qualitatively related tastes was observed in the group familiarized with either KGlu or 5'GMP. These results indicate that the response of the chorda tympani depends on previous exposure to a tastant. The sensitivity of taste cells appears to be modulated, possibly by stimulus-induced supplementary receptors.

... /Investigators/ studied the role of alpha-gustducin in sweet taste. The behavioral and electrophysiological responses of alpha-gustducin knockout (KO) and wild-type (WT) mice to 11 different sweeteners, representing carbohydrates, artificial sweeteners, and sweet amino acids /was compared/. In behavioral experiments, over 48-h preference ratios were measured in two-bottle preference tests. In electrophysiological experiments, integrated responses of chorda tympani (CT) and glossopharyngeal (NG) nerves were recorded. /It was/ found that preference ratios of the KO mice were significantly lower than those of WT for acesulfame-K, dulcin, fructose, NC00174, D-phenylalanine, L-proline, D-tryptophan, saccharin, SC45647, sucrose, but not neotame. The nerve responses to all sweeteners, except neotame, were smaller in the KO mice than in the WT mice. The differences between the responses in WT and KO mice were more pronounced in the CT than in the NG. These data indicate that alpha-gustducin participates in the transduction of the sweet taste in general.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

... Produced from the addition of potassium cyanate to p-phenetidine hydrochloride in aqueous solution at room temperature or from mixing urea and p-phenetidine hydrochloride to a mixture of hydrochloric acid and glacial acetic acid.

Made by treating p-phenetidine with phosgene and then with ammonia.

General Manufacturing Information

Compared with dilute sucrose solutions, it is approximately 250 times sweeter. Sweetness characteristics are good.

Analytic Laboratory Methods

Dates

[A Rapid Dialysis Method for Analysis of Artificial Sweeteners in Foods (2nd Report)]

Shoichi Tahara, Sumiyo Yamamoto, Yukiko Yamajima, Hiroyuki Miyakawa, Yoko Uematsu, Kimio MonmaPMID: 28690302 DOI: 10.3358/shokueishi.58.124

Abstract

Following the previous report, a rapid dialysis method was developed for the extraction and purification of four artificial sweeteners, namely, sodium saccharide (Sa), acesulfame potassium (AK), aspartame (APM), and dulcin (Du), which are present in various foods. The method was evaluated by the addition of 0.02 g/kg of these sweeteners to a cookie sample, in the same manner as in the previous report. Revisions from the previous method were: reduction of the total dialysis volume from 200 to 100 mL, change of tube length from 55 to 50 cm, change of dialysate from 0.01 mol/L hydrochloric aqueous solution containing 10% sodium chloride to 30% methanol solution, and change of dialysis conditions from ambient temperature with occasional shaking to 50℃ with shaking at 160 rpm. As a result of these revisions, the recovery reached 99.3-103.8% with one hour dialysis. The obtained recovery yields were comparable to the recovery yields in the previous method with four hour dialysis.[A rapid dialysis method for analysis of artificial sweeteners in food]

Shoichi Tahara, Takushi Fujiwara, Akiko Yasui, Chieko Hayafuji, Chigusa Kobayashi, Yoko UematsuPMID: 24598222 DOI: 10.3358/shokueishi.55.13

Abstract

A simple and rapid dialysis method was developed for the extraction and purification of four artificial sweeteners, namely, sodium saccharin (Sa), acesulfame potassium (AK), aspartame (APM), and dulcin (Du), which are present in various foods. Conventional dialysis uses a membrane dialysis tube approximately 15 cm in length and is carried out over many hours owing to the small membrane area and owing to inefficient mixing. In particular, processed cereal products such as cookies required treatment for 48 hours to obtain satisfactory recovery of the compounds. By increasing the tube length to 55 cm and introducing efficient mixing by inversion at half-hour intervals, the dialysis times of the four artificial sweeteners, spiked at 0.1 g/kg in the cookie, were shortened to 4 hours. Recovery yields of 88.9-103.2% were obtained by using the improved method, whereas recovery yields were low (65.5-82.0%) by the conventional method. Recovery yields (%) of Sa, AK, APM, and Du, spiked at 0.1 g/kg in various foods, were 91.6-100.1, 93.9-100.1, 86.7-100.0 and 88.7-104.7 using the improved method.Qualitative reactions of phenacetin, dulcine, acetanilide and plasmocide

S I BURMISTROVPMID: 21028367 DOI:

Abstract

Identification of the human liver UDP-glucuronosyltransferase involved in the metabolism of p-ethoxyphenylurea (dulcin)

Yoshihiro Uesawa, Adam G Staines, David Lockley, Kiminori Mohri, Brian BurchellPMID: 16897040 DOI: 10.1007/s00204-006-0138-5

Abstract

Dulcin (DL), now banned, was once a widely used artificial sweetener. DL possesses an ureido group that is metabolized by direct glucuronidation in rabbit liver microsomes. Dulcin N-glucuronide (DNG) is the only type of ureido N-glucuronide known to date; ureido glucuronidation in humans has not been previously reported. Accordingly, the glucuronidation of DL was studied using human liver microsomes (HLM) and expressed human UDP-glucuronosyltransferase (UGT) enzymes. The average K (m) and V (max) values from nine HLM samples were 2.10 mM and 0.156 nmol/mg/min, respectively. Of the six human UGT isoforms screened for their ability to glucuronidate DL, only UGT1A1 and UGT1A9 showed activity. The apparent K (m) values using UGT1A1 and UGT1A9 were 5.06 and 6.99 mM, and the apparent V (max) values were 0.0461 and 0.106 nmol/min/mg, respectively. Phenolphthalein, a substrate for UGT1A9, inhibited DL glucuronidation in HLM competitively (K (i) = 0.356 mM), but bilirubin, a substrate for UGT1A1, did not. These results suggest that UGT1A9 is a key enzyme catalyzing the glucuronidation of DL.Stimulus-induced increase of taste responses in the hamster chorda tympani by repeated exposure to 'novel' tastants

M-V Berteretche, N Boireau-Ducept, A-M Pillias, A FaurionPMID: 16112777 DOI: 10.1016/j.appet.2005.06.002

Abstract

Variations in amplitude of responses of the chorda tympani to repeated application of various novel tastants were measured in familiarized and control groups of adult hamsters. Three groups of 10 hamsters were pre-exposed to 5 mM dulcin, 50 mM potassium L-glutamate (KGlu) or 1 mM 5'guanosine monophosphate (5'GMP). In the fourth group, the tongue was rinsed with 5'GMP for 20 min just prior to recording from the chorda tympani. The tastants were novel to the fifth group (naïve control). A series of 17 stimuli was repeated six times and responses were quantified relative to the initial response of each of the 50 hamsters. The responses of the chorda tympani increased with repetition in the control group. In contrast, no increase in amplitude of response to the pre-exposed tastants or to stimuli with qualitatively related tastes was observed in the group familiarized with either KGlu or 5'GMP. These results indicate that the response of the chorda tympani depends on previous exposure to a tastant. The sensitivity of taste cells appears to be modulated, possibly by stimulus-induced supplementary receptors.[Analysis of nine kinds of sweeteners in foods by LC/MS]

Masamichi Koyama, Kazuo Yoshida, Nobutake Uchibori, Ichirou Wada, Kazuyuki Akiyama, Tamami SasakiPMID: 16042292 DOI: 10.3358/shokueishi.46.72

Abstract

A simple and rapid method for the simultaneous determination of nine kinds of sweeteners (acesulfame potassium, AK; sucralose, SUC; saccharin, SA; cyclamate, CYC; aspartame, APM; dulcin, DU; glycyrrhizic acid, GA; stevioside, STV; rebaudioside A, REB) in various foods by high-performance liquid chromatography-electrospray mass spectrometry (LC/ESI-MS) was developed. The LC separation was performed on a ZORBAX Eclipse XDB-C18 (2.1 mm x 150 mm) with a mobile phase of 5 mmol/L dibutylammonium acetate (DBAA) and acetonitrile-water (8: 2). Mass spectral acquisition was done in the negative ion mode by applying selected ion monitoring (SIM). The sweeteners were extracted from foods with 0.08 mol/L phosphate buffer (pH 7.0)- ethanol (1:1), and the extract was cleaned up on a Sep-pak Vac C18 cartridge after the addition of tetrabutylammonium bromide and phosphate buffer (pH 3.0). The recovery of the nine kinds of sweeteners from five kinds of foods fortified at the level 0.01 g/kg, 0.05 g/kg and 0.20 g/kg was 75.7-109.2%, and the between-day SD values were 0.5-10.9%. The quantification limits of AK, SA, CYC, APM and STV were 0.001 g/kg, and those of SUC, DU, GA and REB were 0.005 g/kg. A recovery test from each cleaned-up sample solution was necessary to detect ionization suppression.Identification of the rabbit liver UDP-glucuronosyltransferase catalyzing the glucuronidation of 4-ethoxyphenylurea (dulcin)

Yoshihiro Uesawa, Adam G Staines, Audrey O'Sullivan, Kiminori Mohri, Brian BurchellPMID: 15448114 DOI: 10.1124/dmd.104.001206

Abstract

Dulcin (DL), 4-ethoxyphenylurea, a synthetic chemical about 200 times as sweet as sucrose, has been proposed for use as an artificial sweetener. DL is excreted as a urinary ureido-N-glucuronide after oral administration to rabbits. The phenylurea N-glucuronide is the only ureido conjugate with glucuronic acid known at present; therefore, DL is interesting as a probe to search for new functions of UDP-glucuronosyltransferases (UGTs). Seven UGT isoforms (UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT2B13, UGT2B14, and UGT2B16) have been identified from rabbit liver, but these UGTs have not been investigated using DL as a substrate. In this work, the identities of UGT isoforms catalyzing the formation of DL glucuronide were investigated using rabbit liver microsomes (RabLM) and cloned/expressed as rabbit UGT isoforms. DL-N-glucuronide (DNG) production was determined quantitatively in RabLM and homogenates of COS-7 cells expressing each UGT isoform by using electrospray liquid chromatography-tandem mass spectrometry. Analysis of DNG formation using RabLM, by Eadie-Hofstee plot, gave a Vmax of 0.911 nmol/min/mg protein and the Km of 1.66 mM. DNG formation was catalyzed only by cloned expressed rabbit UGT1A7 and UGT2B16 (Vmax of 3.98 and 1.16 pmol/min/mg protein and a Km of 1.23 and 1.69 mM, respectively). Substrate inhibition of UGT1A7 by octylgallate confirmed the significant contribution of UGT1A7 to the formation of DNG. Octylgallate was further shown to competitively inhibit DNG production by RabLM (Ki = 0.149 mM). These results demonstrate that UGT1A7 is the major isoform catalyzing the N-glucuronidation of DL in RabLM.[STUDIES ON SYNTHETIC SWEETENING AGENTS. V. COLORIMETRIC DETERMINATION OF DULCIN]

H ICHIBAGASE, S KOJIMA, M ICHIKAWAPMID: 14236233 DOI: 10.1248/yakushi1947.84.8_707

Abstract

STRUCTURE OF P-ETHOXYPHENYLUREA-N-GLUCURONIDE

M AKAGI, T UEMATSU, I AOKI, M HAGA, M SAKATAPMID: 14068750 DOI: 10.1248/cpb.11.1214

Abstract

[Studies on synthetic sweetening agents. I. Paper chromatography of cyclamate sodium, dulcin, and saccharin sodium]

H ICHIBAGASE, S KOJIMAPMID: 13956160 DOI: